2-(6-Hydroxyquinolin-3-yl)acetamide
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Overview
Description
2-(6-Hydroxyquinolin-3-yl)acetamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxyquinolin-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxyquinoline.
Acetylation: The hydroxy group at the 6th position is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated product is then subjected to amidation using ammonia or an amine to introduce the acetamide group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxyquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Hydroxyquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxyquinolin-3-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: The compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Lacks the acetamide group but shares the quinoline core structure.
4-Hydroxyquinoline: Similar structure but with the hydroxy group at the 4th position.
Quinoline-2,4-dione: Contains two carbonyl groups at the 2nd and 4th positions.
Uniqueness
2-(6-Hydroxyquinolin-3-yl)acetamide is unique due to the presence of both a hydroxy group and an acetamide group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(6-hydroxyquinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c12-11(15)4-7-3-8-5-9(14)1-2-10(8)13-6-7/h1-3,5-6,14H,4H2,(H2,12,15) |
InChI Key |
CHKXIPJOYSHSOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)CC(=O)N |
Origin of Product |
United States |
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